molecular formula C15H19N3O3S B2861814 2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone CAS No. 455317-45-0

2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2861814
CAS No.: 455317-45-0
M. Wt: 321.4
InChI Key: RQBNXWWWZOQGHO-UHFFFAOYSA-N
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Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, imidazole shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Analytical Techniques and Synthesis

Procedures have been developed for determining 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride, an active component of Afobazol, and its potential impurities using capillary zone electrophoresis and ligand-exchange capillary electrophoresis. This showcases the compound's relevance in analytical chemistry for quality control of pharmaceutical preparations (I. V. Burykin et al., 2014).

Antimicrobial Activity

The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, including a process involving the reaction of ethoxycarbonylhydrazones with 2-morpholinoethanamine, led to compounds with antimicrobial activities. This highlights the potential for developing antimicrobial agents using derivatives of 2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone (D. Sahin et al., 2012).

Anticancer Research

Some new 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives were synthesized and investigated for their anticancer activities, emphasizing the compound's utility in developing potential anticancer agents (L. Yurttaş et al., 2013).

Corrosion Inhibition

The synthesized benzimidazole derivatives, including 2-(1-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)phenol, showed significant corrosion inhibition efficiency for N80 steel in hydrochloric acid, demonstrating the compound's application in industrial corrosion protection (M. Yadav et al., 2016).

Chemical Synthesis and Reactions

Aminomethylation of imidazoheterocycles with morpholine, including benzo[d]imidazol variants, underlines the compound's applicability in organic synthesis, providing a new methodology for the synthesis of aminomethylated derivatives under mild conditions (Susmita Mondal et al., 2017).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The broad range of chemical and biological properties of imidazole and its derivatives make them an important area of study for the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, suggesting potential applications in various therapeutic areas .

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-21-11-3-4-12-13(9-11)17-15(16-12)22-10-14(19)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNXWWWZOQGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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